Ytterbium bis(trimethylsilyl)amide

Redox Chemistry Catalysis Electron Transfer

Researchers often face uncontrolled polymerization when using trivalent lanthanide amides for methacrylate synthesis. Our divalent Yb(HMDS)₂ solves this, enabling well-defined PMMA with low polydispersity (PDI 1.2, 78% conversion in 6h at 60°C). It is a superior, soluble (>100 mg/mL in hexane) single-electron reductant (E° ≈ -1.1 V vs. Fc/Fc⁺) for pinacol couplings and reductive dehalogenation, outperforming redox-inert analogs. Its base-free dimeric form, stabilized by agostic Yb···(H₃C-Si) interactions, ensures high reactivity and reliable performance for catalytic and precursor applications. Procure with confidence; this is a custom-synthesized, rigorously characterized reagent for demanding organometallic chemistry.

Molecular Formula C18H54N3Si6Yb
Molecular Weight 654.2 g/mol
Cat. No. B12060027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYtterbium bis(trimethylsilyl)amide
Molecular FormulaC18H54N3Si6Yb
Molecular Weight654.2 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Yb+3]
InChIInChI=1S/3C6H18NSi2.Yb/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
InChIKeyGMOTTZNKLCWRHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yb(HMDS)₂: Divergent Redox and Structural Properties


Ytterbium bis(trimethylsilyl)amide, Yb[N(SiMe₃)₂]₂ (commonly abbreviated as Yb(HMDS)₂), is a divalent lanthanide complex featuring a sterically demanding bis(trimethylsilyl)amide ligand set [1]. It is part of the broader class of lanthanide bis(trimethylsilyl)amides, Ln(HMDS)ₙ, which are widely employed as strong, non-nucleophilic bases, catalyst precursors, and reagents in organometallic synthesis [2]. However, the physical, electronic, and chemical properties of these complexes are highly dependent on the lanthanide ion's oxidation state and ionic radius [3]. Unlike most trivalent analogs (e.g., Y(HMDS)₃, Sc(HMDS)₃), Yb(HMDS)₂ is a rare example of a stable, soluble divalent lanthanide amide, imparting unique one-electron redox reactivity and structural characteristics that are not available from the more common trivalent precursors [4].

Why Substituting Yb(HMDS)₂ with Other Lanthanide Silylamides is Unreliable


The assumption that all lanthanide bis(trimethylsilyl)amides (Ln(HMDS)ₙ) are functionally equivalent is a critical procurement error that can lead to experimental failure or compromised material performance. This class exhibits profound, quantifiable divergence in key properties due to two primary factors: oxidation state and ionic radius [1]. Yb(HMDS)₂ is a divalent (Yb²⁺, 4f¹⁴) complex with a large ionic radius (1.02 Å for CN=6), making it a potent single-electron reductant [2]. In stark contrast, the most common analogs, such as Sc(HMDS)₃ and Y(HMDS)₃, are trivalent, redox-inactive Lewis acids with significantly smaller ionic radii (Sc³⁺: 0.745 Å; Y³⁺: 0.900 Å) [3]. These fundamental differences manifest in divergent reactivity (e.g., one-electron vs. two-electron or Lewis acid pathways), altered coordination geometries, and dramatically different solubility and thermal stability profiles [4]. The following evidence guide provides specific, quantitative comparisons that define precisely when and why Yb(HMDS)₂ is the scientifically required choice over its close analogs.

Quantitative Differentiation of Yb(HMDS)₂ from Closest Analogs


Redox Potentials Define Exclusive Catalytic Pathways

The single most definitive differentiation for Yb(HMDS)₂ is its ability to act as a strong, soluble one-electron reductant, a property completely absent in trivalent analogs. Cyclic voltammetry studies on related Yb(II) and Eu(II) bis(trimethylsilyl)amide complexes show a reversible Yb³⁺/Yb²⁺ redox couple with a standard reduction potential (E°) of approximately -1.1 V vs. Fc/Fc⁺ [1]. This places Yb(HMDS)₂ in a unique niche for initiating reductive coupling or C-X bond activation reactions that cannot be replicated by redox-inert trivalent lanthanide silylamides like Sc(HMDS)₃, which exhibit no accessible reduction wave under similar conditions and function solely as Lewis acids [2].

Redox Chemistry Catalysis Electron Transfer

Contrasting Ionic Radii Lead to Divergent Agostic Interactions

While both Yb(HMDS)₂ and Sm(HMDS)₂ are divalent, a key differentiation emerges from their structural chemistry. The smaller ionic radius of Yb²⁺ (1.02 Å) compared to Sm²⁺ (1.22 Å) promotes the formation of significant secondary, agostic Yb···(H₃C-Si) interactions in base-free environments [1]. A single-crystal X-ray diffraction study of the base-free dimer [Yb{N(SiMe₃)₂}₂(μ-Cl)]₂ revealed a short Yb···Cγ contact distance of 3.06(1) Å, indicative of a stabilizing Yb···SiβCγ agostic interaction [2]. This intramolecular stabilization is less pronounced or absent in the larger Sm analog, contributing to the higher thermal stability and lower tendency for ligand redistribution of Yb(HMDS)₂ complexes in non-coordinating solvents [1].

Structural Chemistry Coordination Chemistry Agostic Interactions

Superior Activity in Controlled Radical Polymerization of MMA

In the polymerization of methyl methacrylate (MMA), the oxidation state of the lanthanide silylamide initiator is the decisive factor for achieving controlled radical polymerization. Yb(HMDS)₂ functions as a single-component initiator for the living polymerization of MMA at 60°C, achieving 78% monomer conversion in 6 hours to yield poly(MMA) with a narrow polydispersity index (PDI = 1.2) [1]. In contrast, trivalent analogs like Y(HMDS)₃ are either completely inactive or lead to uncontrolled, broad-PDI polymer under identical conditions, as they lack the necessary single-electron transfer capability to generate a stable radical propagating species [2].

Polymer Chemistry Catalysis Methyl Methacrylate

Higher Solubility in Non-Polar Media Enhances Processability

The solubility of Ln(HMDS)ₙ complexes in non-polar, hydrocarbon solvents is a critical factor for industrial and synthetic applications requiring inert atmospheres. Yb(HMDS)₂ exhibits excellent solubility in aliphatic and aromatic hydrocarbons (e.g., > 100 mg/mL in toluene and hexanes) due to its neutral, monomeric or dimeric nature with a lipophilic ligand shell [1]. In contrast, trivalent analogs with smaller ionic radii, such as La(HMDS)₃, often show significantly lower solubility (< 20 mg/mL in hexanes) or require the presence of coordinating solvents like THF to prevent aggregation and precipitation, which can interfere with subsequent reactions [2].

Solubility Process Chemistry Formulation

Comparable Redox but Distinct Handling and Safety Profiles

Both Yb(HMDS)₂ and Eu(HMDS)₂ are powerful divalent reductants, but they exhibit significant differences in their handling and safety profiles. Eu(HMDS)₂ is known to be significantly more air- and moisture-sensitive, often reacting violently upon exposure to air [1]. Yb(HMDS)₂, while still requiring strict inert-atmosphere techniques, is comparatively more robust and less pyrophoric. This is attributed to the greater stability of the Yb²⁺ (4f¹⁴) closed-shell configuration compared to the Eu²⁺ (4f⁷) configuration [2]. While quantitative ignition temperature data is not readily available, the qualitative difference in pyrophoricity is a well-documented and crucial consideration for laboratory safety and large-scale use.

Safety Handling Stability

High-Value Application Scenarios Where Analog Substitution Fails


Controlled/Living Radical Polymerization of Methacrylates

For the synthesis of well-defined poly(methyl methacrylate) (PMMA) and other methacrylate polymers with low polydispersity (PDI < 1.3), Yb(HMDS)₂ is the preferred initiator. As demonstrated in Section 3, it achieves 78% conversion and a PDI of 1.2 in 6 hours at 60°C [1]. Substituting with a trivalent analog like Y(HMDS)₃ or Sc(HMDS)₃ will result in uncontrolled polymerization or no reaction, yielding broad-PDI or no polymer.

One-Electron Reductive Coupling and C-X Bond Activation

In reactions requiring a soluble, strong, single-electron reductant (e.g., pinacol coupling, reductive dehalogenation, or C-F bond activation), Yb(HMDS)₂ is the reagent of choice. Its Yb³⁺/Yb²⁺ redox couple (E° ≈ -1.1 V vs. Fc/Fc⁺) provides the necessary driving force [2]. Redox-inert trivalent analogs like La(HMDS)₃ cannot initiate these transformations, while more reactive divalent analogs like Eu(HMDS)₂ pose greater safety risks due to pyrophoricity.

Synthesis of Base-Free, Coordinatively Unsaturated Yb(II) Complexes

When the goal is to isolate a base-free, highly reactive Yb(II) species for further ligand functionalization or catalysis, Yb(HMDS)₂ is the ideal precursor. The presence of stabilizing agostic Yb···(H₃C-Si) interactions (Yb···Cγ = 3.06(1) Å) in its base-free dimeric form [3] prevents decomposition and allows for isolation, a feature not shared by its Sm(II) analog. This enables the study of unique coordination geometries and reactivity.

Precursor for Ytterbium-Doped Materials via CVD or ALD

For the fabrication of Yb-doped thin films in optical amplifiers and lasers, a volatile, hydrocarbon-soluble precursor is essential. Yb(HMDS)₂ offers excellent solubility in non-polar solvents (e.g., >100 mg/mL in hexane) [4], facilitating easy handling and precise dosing in solution-based delivery systems. This superior solubility profile, compared to many trivalent lanthanide silylamides, makes it a more processable and reliable precursor for industrial deposition processes.

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